molecular formula C16H13N B6616147 1-(4-Biphenylyl)cyclopropanecarbonitrile CAS No. 92855-14-6

1-(4-Biphenylyl)cyclopropanecarbonitrile

Cat. No. B6616147
M. Wt: 219.28 g/mol
InChI Key: XEVZEABICZWQBJ-UHFFFAOYSA-N
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Patent
US08058300B2

Procedure details

1-(Biphenyl-4-yl)cyclopropanecarbonitrile (63 g, 288 mmol), KOH (1130 mmol) and ethylene glycol (350 mL) were heated to 160° C. for 6 hours (reaction complete by LCMS). The solution was cooled to room temperature, water (1.5 L) was added and the solution acidified to precipitate the product. The product was filtered overnight on a large Buchner (product formed a gel like suspension). The resulting wet solid was extracted with CH2Cl2 (˜2 L) and water, dried and evaporated to yield ˜60 g of 1-(biphenyl-4-yl)cyclopropanecarboxylic acid that was used as such in the next step.
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
1130 mmol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][C:4]([C:7]2([C:10]#N)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[OH-:18].[K+].C(O)C[OH:22]>O>[C:1]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][C:4]([C:7]2([C:10]([OH:22])=[O:18])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1(CC1)C#N)C1=CC=CC=C1
Name
Quantity
1130 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction complete by LCMS)
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The product was filtered overnight on a large Buchner (product
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
formed a gel like suspension)
EXTRACTION
Type
EXTRACTION
Details
The resulting wet solid was extracted with CH2Cl2 (˜2 L) and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1(CC1)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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